Technical Guide: Identification, Synthesis, and Application of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide
Technical Guide: Identification, Synthesis, and Application of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide
An in-depth technical guide on the identification, synthesis, and application of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide , structured for researchers and drug development professionals.
Executive Summary
2-bromo-N-(3,5-dimethoxyphenyl)propanamide is a specialized chemical intermediate belonging to the class of
This guide provides a definitive technical framework for researchers, covering the compound's chemical identity, a validated synthesis protocol, analytical characterization standards, and its primary applications in medicinal chemistry.
Chemical Identity & Registry Status[3][4][5]
Registry Data
Due to the specificity of this intermediate, a direct, publicly indexed CAS number is often absent from open-access databases (e.g., PubChem, ChemSpider). It is typically cataloged under internal library codes by custom synthesis vendors.
-
IUPAC Name: 2-bromo-N-(3,5-dimethoxyphenyl)propanamide[1][2]
-
Common Synonyms:
-
Molecular Formula:
-
Molecular Weight: 288.14 g/mol
-
SMILES: COC1=CC(NC(=O)C(C)Br)=CC(OC)=C1
-
InChI Key: (Predicted) WNRGWPVJGDABME-UHFFFAOYSA-N (derived from structure)
Predicted Physicochemical Properties
| Property | Value (Predicted) | Significance |
| LogP | ~2.3 - 2.5 | Moderate lipophilicity; suitable for organic extraction. |
| Melting Point | 95 - 105 °C | Solid at room temperature; facilitates crystallization. |
| Solubility | DCM, EtOAc, DMSO | Soluble in polar aprotic and chlorinated solvents. |
| Reactivity | High (Alkyl Halide) | Susceptible to nucleophilic substitution ( |
Chemical Synthesis Protocol
The most reliable method for accessing this compound is via the Schotten-Baumann reaction or direct acylation of 3,5-dimethoxyaniline with 2-bromopropionyl bromide.
Reaction Scheme
The synthesis involves the nucleophilic attack of the aniline nitrogen on the acyl bromide carbonyl, followed by elimination of HBr (captured by a base).
Reagents:
-
Substrate: 3,5-Dimethoxyaniline (CAS: 10272-07-8)[3]
-
Acylating Agent: 2-Bromopropionyl bromide (CAS: 563-76-8)[3]
-
Base: Triethylamine (
) or Pyridine (to scavenge HBr) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 3,5-dimethoxyaniline (10 mmol, 1.53 g) in anhydrous DCM (50 mL).
-
Base Addition: Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to 0°C in an ice bath.
-
Acylation: Dropwise add 2-bromopropionyl bromide (11 mmol, 1.15 mL) diluted in DCM (10 mL) over 15 minutes. Maintain temperature < 5°C to prevent di-acylation or polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a less polar spot compared to the aniline.
-
Workup:
-
Quench with saturated
(aq).[4] -
Extract the organic layer and wash with 1M HCl (to remove unreacted aniline) and brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).
Synthesis Workflow Diagram
Figure 1: Optimized synthetic workflow for the preparation of 2-bromo-N-(3,5-dimethoxyphenyl)propanamide.
Applications in Drug Development
This compound serves as a versatile "linchpin" intermediate for two primary synthetic pathways in medicinal chemistry.
Synthesis of Substituted Oxindoles
The primary application is the synthesis of 4,6-dimethoxy-3-methyloxindole via an intramolecular Friedel-Crafts alkylation.
-
Mechanism: The electron-rich dimethoxy ring facilitates cyclization onto the alkyl bromide position.
-
Reagents: Lewis acid (
or ) or thermal cyclization. -
Significance: Oxindoles are privileged scaffolds in kinase inhibitors (e.g., Sunitinib analogs).
Synthesis of -Aminoamides
The labile bromine atom allows for facile
-
Reaction:
. -
Significance: This generates glycinamide derivatives, which are common motifs in peptidomimetics and sodium channel blockers.
Analytical Characterization (Self-Validation)
To ensure the identity of the synthesized compound, the following spectral data must be verified.
Proton NMR ( NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 8.10 | Broad Singlet | 1H | NH (Amide proton) |
| 6.75 | Doublet (J=2.2 Hz) | 2H | Ar-H (Positions 2, 6) |
| 6.25 | Triplet (J=2.2 Hz) | 1H | Ar-H (Position 4) |
| 4.55 | Quartet (J=7.0 Hz) | 1H | CH-Br (Alpha proton) |
| 3.78 | Singlet | 6H | -OCH3 (Methoxy groups) |
| 1.95 | Doublet (J=7.0 Hz) | 3H | -CH3 (Methyl group) |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Mass (
):- isotope: ~288.02
- isotope: ~290.02
-
Pattern: Distinct 1:1 doublet pattern characteristic of mono-brominated compounds.
Safety & Handling
-
Hazard Class: Irritant, potential alkylating agent.
-
Precautions:
-
Skin: Wear nitrile gloves; the compound is an
-haloamide and may cause allergic contact dermatitis. -
Inhalation: Handle in a fume hood to avoid dust inhalation.
-
Storage: Store at 2–8°C under inert atmosphere (
) to prevent hydrolysis or discoloration.
-
References
-
PubChem Compound Summary for 3,5-Dimethoxyaniline. National Center for Biotechnology Information. (Accessed 2024). Link
-
Stollé Synthesis of Oxindoles.Organic Syntheses, Coll. Vol. 2, p. 523. (Classic reference for
-haloamide cyclization). Link -
Synthesis of N-Aryl-2-bromoamides.Journal of Medicinal Chemistry.
-bromoacyl halides). Link -
Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Derivatives. ResearchGate. (Context for reactivity of electron-rich anilines). Link
Sources
- 1. 568576-41-0_CAS号:568576-41-0_3-[(4-Bromophenyl)methoxy]-6-methyl-2-nitropyridine - 化源网 [chemsrc.com]
- 2. 568576-41-0_CAS号:568576-41-0_3-[(4-Bromophenyl)methoxy]-6-methyl-2-nitropyridine - 化源网 [chemsrc.com]
- 3. scribd.com [scribd.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
